

Lymphoprep: A Technical Guide to the Isolation of Mononuclear Cells from Whole Blood

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Compound of Interest

Compound Name: *Lymphoprep*

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Introduction

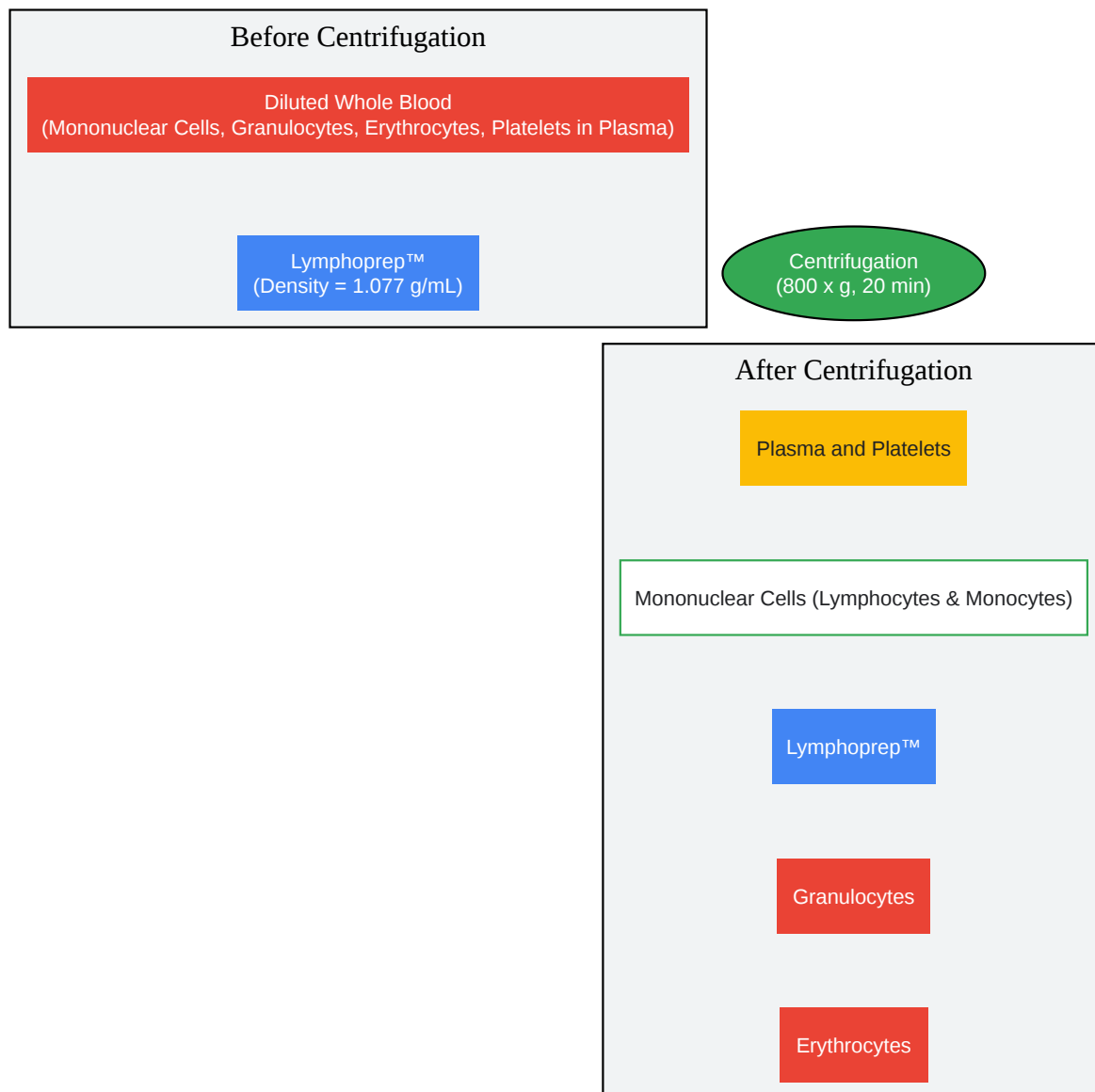
Lymphoprep[™] is a sterile, endotoxin-tested density gradient medium widely utilized for the simple and efficient isolation of mononuclear cells (MNCs) from peripheral blood, bone marrow, and cord blood.[1][2] Composed of sodium diatrizoate (9.1% w/v) and a polysaccharide (5.7% w/v), **Lymphoprep**[™] has a density of 1.077 g/mL.[1][3] This ready-to-use solution has become a laboratory staple for applications in immunology, infectious disease research, and cell therapy development due to its reliability and cost-effectiveness.[1][4] Studies have shown that **Lymphoprep**[™] provides comparable results to other density gradient media like Ficoll-Paque[™] in terms of cell purity and recovery.[1][5]

Principle of Separation: Density Gradient Centrifugation

The isolation of mononuclear cells with **Lymphoprep**[™] is based on the principle of density gradient centrifugation, a technique first described by Dr. Arne Bøyum in 1968.[2][6] This method exploits the differences in the buoyant density of various blood cell types.[2] During centrifugation, the dense components of the blood, namely erythrocytes (red blood cells) and granulocytes (neutrophils, eosinophils, and basophils), have a higher density than the **Lymphoprep**[™] medium and sediment to the bottom of the tube.[2][7] The polysaccharide in

Lymphoprep™ also promotes the aggregation of erythrocytes, which further facilitates their sedimentation.[2]

In contrast, mononuclear cells, which include lymphocytes and monocytes, possess a lower density and are therefore retained at the interface between the plasma and the **Lymphoprep™** solution.[2][7] This allows for their easy aspiration and subsequent use in a variety of downstream applications.[7] Platelets, which have an even lower density, largely remain in the plasma layer.



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Figure 1. Principle of density gradient centrifugation with **Lymphoprep™**.

Data Presentation: Performance and Efficiency

The performance of **Lymphoprep™** for the isolation of mononuclear cells has been evaluated for various blood sources. The following tables summarize key quantitative data on cell purity, recovery, and viability.

Peripheral Blood

Data from comparative studies indicate that **Lymphoprep™** provides similar purity and recovery of mononuclear cells from peripheral whole blood as Ficoll-Paque™ PLUS.[\[1\]](#)[\[8\]](#)

Cell Type	Purity (% of Mononuclear Cells) with Lymphoprep™ (Mean ± SD, n=5)	Purity (% of Mononuclear Cells) with Ficoll-Paque™ PLUS (Mean ± SD, n=5)
CD3+ T cells	~65%	~65%
CD4+ T cells	~45%	~45%
CD8a+ T cells	~20%	~20%
B cells	~10%	~10%
NK cells	~8%	~8%
Monocytes	~15%	~15%
Granulocytes	<5%	<5%

Table 1. Purity of mononuclear cell subsets from peripheral whole blood.[\[1\]](#)[\[8\]](#)

Cell Population	Recovery with Lymphoprep™ (Number of Cells, Mean ± SD, n=5)	Recovery with Ficoll-Paque™ PLUS (Number of Cells, Mean ± SD, n=5)
Total Mononuclear Cells	~8.0 x 10 ⁶	~8.0 x 10 ⁶
CD45+ Cells	~7.5 x 10 ⁶	~7.5 x 10 ⁶

Table 2. Recovery of mononuclear cells from peripheral whole blood.[\[1\]](#)[\[8\]](#)

A study comparing different isolation techniques for human peripheral blood mononuclear cells (PBMCs) found that using SepMate™ tubes with **Lymphoprep™** resulted in a 70% higher recovery than the traditional Ficoll-Paque™ method.[6] Cell viability, as assessed by trypan blue exclusion, was 100% for all three isolation techniques (**Lymphoprep™** with SepMate™, CPT™, and Ficoll-Paque™).[6]

Cord Blood

Similar to peripheral blood, **Lymphoprep™** demonstrates comparable performance to Ficoll-Paque™ PLUS for the isolation of mononuclear cells from cord blood.[1]

Cell Type	Purity (% of Mononuclear Cells) with Lymphoprep™ (Mean ± SD, n=4)	Purity (% of Mononuclear Cells) with Ficoll-Paque™ PLUS (Mean ± SD, n=4)
CD3+ T cells	~50%	~50%
B cells	~15%	~15%
NK cells	~12%	~12%
Monocytes	~20%	~20%

Table 3. Purity of mononuclear cell subsets from cord blood.[1]

Cell Population	Recovery with Lymphoprep™ (Number of Cells, Mean ± SD, n=4)	Recovery with Ficoll-Paque™ PLUS (Number of Cells, Mean ± SD, n=4)
Total Mononuclear Cells	~6.0 x 10 ⁶	~6.0 x 10 ⁶
CD45+ Cells	~5.5 x 10 ⁶	~5.5 x 10 ⁶

Table 4. Recovery of mononuclear cells from cord blood.[1]

Bone Marrow

A comparative study of **Lymphoprep™** and Ficoll-Paque™ for the isolation of bone marrow mononuclear cells (BM-MNCs) for therapeutic use found no significant differences in the

absolute numbers and percentage cell recovery of various mononuclear cell types.[5]

Parameter	Lymphoprep™ (Mean ± SD)	Ficoll-Paque™ (Mean ± SD)	p-value
WBC Recovery (%)	18.05 ± 12.58	20.08 ± 11.14	0.12
BM-MNC Recovery (%)	57.56 ± 105.60	48.85 ± 94.98	0.39
Cell Viability (%)	95.9 ± 3.8	94.9 ± 4.6	0.12

Table 5. Recovery and viability of mononuclear cells from bone marrow.[5]

Experimental Protocol: Isolation of Mononuclear Cells from Whole Blood

This protocol outlines the standard procedure for isolating mononuclear cells from whole blood using **Lymphoprep™**.

Materials:

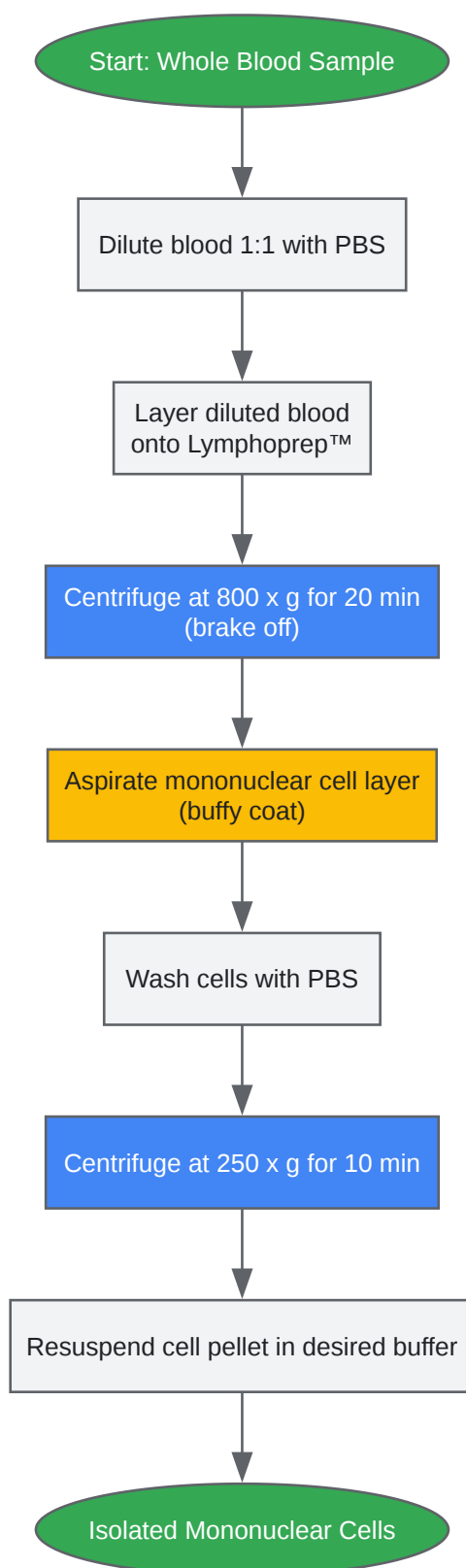
- Whole blood collected in a tube with an anticoagulant (e.g., EDTA, heparin)
- **Lymphoprep™**
- Phosphate-buffered saline (PBS) or other suitable cell culture medium
- Sterile centrifuge tubes (e.g., 15 mL or 50 mL conical tubes)
- Sterile pipettes
- Centrifuge with a swinging-bucket rotor

Procedure:

- Preparation: Bring **Lymphoprep™** and the blood sample to room temperature.

- Blood Dilution: Dilute the whole blood with an equal volume of PBS or cell culture medium. For example, mix 5 mL of whole blood with 5 mL of PBS.
- Layering:
 - Carefully pipette the desired volume of **Lymphoprep**[™] into a sterile centrifuge tube.
 - Gently layer the diluted blood on top of the **Lymphoprep**[™], minimizing the mixing of the two layers. This can be achieved by slowly dispensing the diluted blood against the side of the tube.
- Centrifugation: Centrifuge the tubes at 800 x g for 20 minutes at room temperature with the centrifuge brake turned off. If the blood has been stored for more than 2 hours, increase the centrifugation time to 30 minutes.
- Harvesting: After centrifugation, four distinct layers will be visible:
 - The top layer consists of plasma and platelets.
 - The second layer, at the plasma/**Lymphoprep**[™] interface, is the buffy coat containing the mononuclear cells.
 - The third layer is the **Lymphoprep**[™] medium.
 - The bottom layer contains erythrocytes and granulocytes.
 - Carefully insert a sterile pipette through the plasma layer and aspirate the mononuclear cell layer.
- Washing:
 - Transfer the harvested mononuclear cells to a new sterile centrifuge tube.
 - Add at least 3 volumes of PBS or cell culture medium to wash the cells and dilute the **Lymphoprep**[™].
 - Centrifuge at 250 x g for 10 minutes at room temperature.

- Final Resuspension:
 - Discard the supernatant.
 - Resuspend the cell pellet in the desired volume of an appropriate buffer or cell culture medium for downstream applications.



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